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molecular formula C8H10N2O B170903 2-(2,2-Dimethylpropanoyl)propanedinitrile CAS No. 141458-79-9

2-(2,2-Dimethylpropanoyl)propanedinitrile

Cat. No. B170903
M. Wt: 150.18 g/mol
InChI Key: UDEGDFIPVYZBGQ-UHFFFAOYSA-N
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Patent
US05079213

Procedure details

Pivaloyl chloride (60 g) and malononitrile (33g) were dissolved in methylene chloride (500 ml) and were placed in a flask equipped with a stirrer and a dropping funnel. Triethylamine (100 g) was added slowly with cooling over a period of 45 minutes. The triethylamine hydrochloride was removed and the filtrate was concentrated to about half volume. The solution was poured onto ice, acidified strongly with concentrated hydrochloric acid and the resulting product was filtered off and air dried.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:8](#[N:12])[CH2:9][C:10]#[N:11].C(N(CC)CC)C>C(Cl)Cl>[C:1]([CH:9]([C:8]#[N:12])[C:10]#[N:11])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
with cooling over a period of 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The triethylamine hydrochloride was removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to about half volume
ADDITION
Type
ADDITION
Details
The solution was poured onto ice
FILTRATION
Type
FILTRATION
Details
the resulting product was filtered off
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
Smiles
C(C(C)(C)C)(=O)C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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